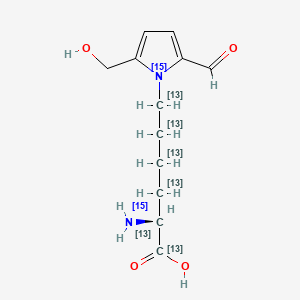![molecular formula C6H14N4NaO5P B13444972 sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is a complex organic compound with significant biochemical and industrial relevance. This compound is known for its unique structure, which includes an amino acid derivative and a phosphinate group, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate typically involves multiple steps, starting with the preparation of the amino acid derivative. The process includes:
Formation of the Amino Acid Derivative: This step involves the reaction of an amino acid with a carbamimidoyl chloride under controlled conditions to form the intermediate compound.
Phosphination: The intermediate is then reacted with a phosphinic acid derivative in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized for yield and efficiency, often involving continuous flow techniques and advanced purification methods.
化学反应分析
Types of Reactions
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like sodium periodate, leading to the formation of oxidized derivatives.
Reduction: Reductive amination can be employed to modify the amino group, using reducing agents such as sodium cyanoborohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced under specific conditions.
Common Reagents and Conditions
Oxidation: Sodium periodate (NaIO4) is commonly used for oxidation reactions.
Reduction: Sodium cyanoborohydride (NaBH3CN) is a preferred reducing agent for reductive amination.
Substitution: Various halides and nucleophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphinate derivatives, while reduction can produce modified amino derivatives.
科学研究应用
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a drug precursor.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, influencing their activity and function. This interaction is often mediated by the amino and phosphinate groups, which can form hydrogen bonds and coordinate with metal ions.
相似化合物的比较
Similar Compounds
N-{N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl}-D-aspartic acid: A related compound with similar structural features.
Creatine: An amino acid derivative with comparable biochemical properties.
Uniqueness
Sodium;[[N’-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate is unique due to its combination of an amino acid derivative and a phosphinate group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
属性
分子式 |
C6H14N4NaO5P |
|---|---|
分子量 |
276.16 g/mol |
IUPAC 名称 |
sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate |
InChI |
InChI=1S/C6H15N4O5P.Na/c7-4(5(11)12)2-1-3-9-6(8)10-16(13,14)15;/h4H,1-3,7H2,(H,11,12)(H5,8,9,10,13,14,15);/q;+1/p-1/t4-;/m0./s1 |
InChI 键 |
YKPMXHUEXDOROE-WCCKRBBISA-M |
手性 SMILES |
C(C[C@@H](C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
规范 SMILES |
C(CC(C(=O)O)N)CN=C(N)NP(=O)(O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(R)-1-(7-Fluoro-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B13444891.png)
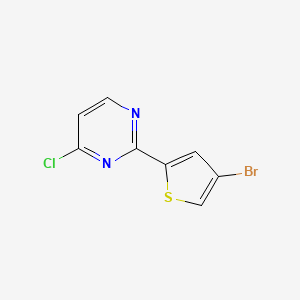
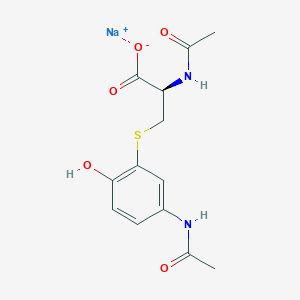
![2-[4-[(3-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B13444911.png)
![trans-N-[4-[2-[4-(2,3-Dichlorophenyl)piperazin-1-yl]ethyl]cyclohexyl]carbamic Acid Isopropyl Ester](/img/structure/B13444914.png)
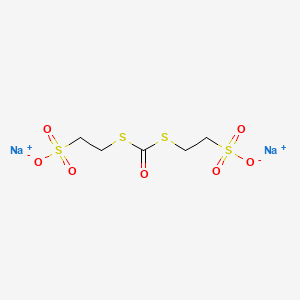
![[SP-4-3-(R)]-Bis(nitrato-O)(2-pyrrolidinemethanamine-Nalpha,N1)platinum](/img/structure/B13444921.png)
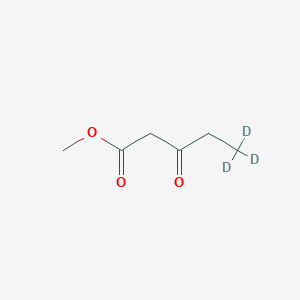

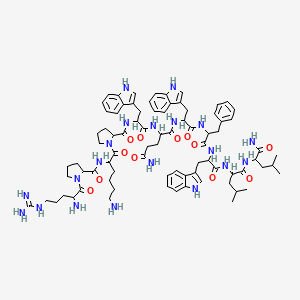
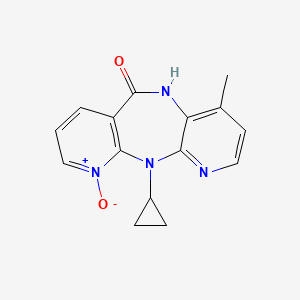
![3-[7,12,17-Tris(2-carboxyethyl)-8,18-bis(carboxymethyl)-3,13-dimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13444963.png)
